2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline typically involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, followed by a Dimroth-like rearrangement . This method is efficient and convenient, providing a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as microwave-assisted reactions and metal-catalyzed reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Alkylation and acylation reactions can introduce different substituents onto the quinazoline ring.
Common reagents used in these reactions include halogenocarboxylic acids, esters, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes in microorganisms and cancer cells . The compound’s antimicrobial activity is related to its ability to interfere with the synthesis of vital cellular components, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methyl-5-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline: Known for its antimicrobial properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
2-Benzylthio-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4S/c1-12-7-3-4-8-14(12)11-23-18-20-16-10-6-5-9-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3 |
InChI Key |
CYINGXPKZHGBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.